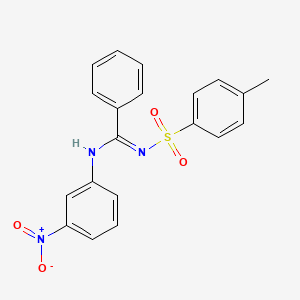
(E)-N-(3-nitrophenyl)-N'-tosylbenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzimidamide derivative with a nitrophenyl group, possibly through a nucleophilic substitution reaction. The tosyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzimidamide and nitrophenyl groups) and a sulfonyl group (from the tosyl group). The nitro group on the phenyl ring would contribute to the electron-withdrawing nature of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group could make the compound more polar and increase its reactivity .Applications De Recherche Scientifique
Applications in Chemical Synthesis and Material Science
Optimization of Metallocene Substrates : Research by Breslow et al. (1983) explored the acylation reactions of β-cyclodextrin with metallocene substrates, highlighting the potential of nitrophenyl esters in complex reactions for creating novel chemical structures and understanding reaction mechanisms (Breslow, Trainor, & Ueno, 1983).
Corrosion Inhibition Studies : Mishra et al. (2018) investigated the role of nitro-substituted benzamide derivatives in the corrosion inhibition of mild steel in acidic conditions, pointing to applications of nitrophenyl compounds in material protection and enhancement (Mishra et al., 2018).
Applications in Biological and Medical Research
Study of Nitric Oxide Formation : Chamulitrat et al. (1993) examined how photolysis of phenyl N-tert-butylnitrone (PBN) leads to nitric oxide formation, which could imply the use of nitrophenyl-related compounds in studying biological signaling and oxidative stress mechanisms (Chamulitrat et al., 1993).
DNA-Binding Studies : Tahir et al. (2015) conducted DNA interaction studies with nitrosubstituted acyl thioureas, suggesting that compounds with nitrophenyl groups could serve as molecular probes or therapeutics targeting DNA (Tahir et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for this compound could involve further studies to understand its properties and potential applications. This could include testing its reactivity under different conditions, studying its interactions with various biological targets, or exploring its potential uses in fields like medicine or materials science .
Propriétés
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-15-10-12-19(13-11-15)28(26,27)22-20(16-6-3-2-4-7-16)21-17-8-5-9-18(14-17)23(24)25/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQWYMQSPJQFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
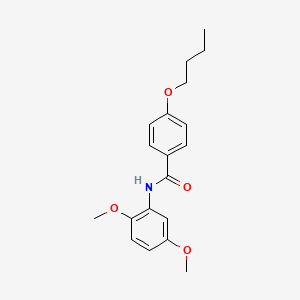
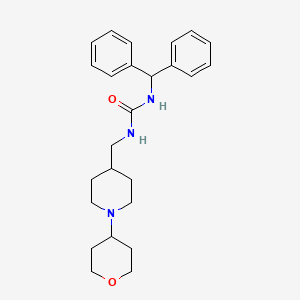
![1-(2-methoxyphenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2563414.png)
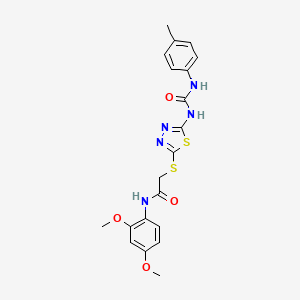

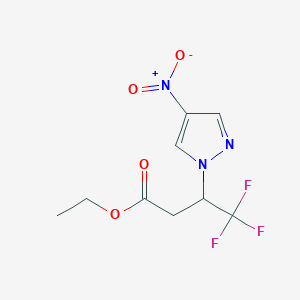
![7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2563423.png)
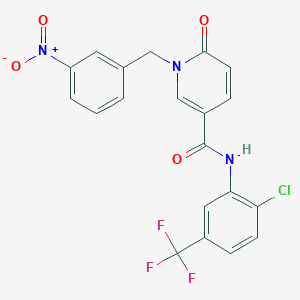
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2563429.png)
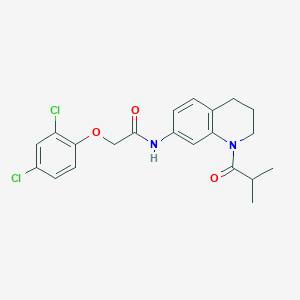
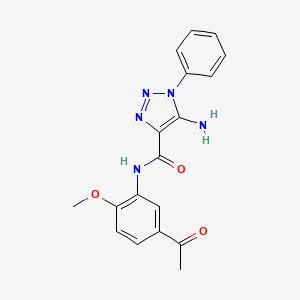
![6-ethyl 3-methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563432.png)
![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2563433.png)
![2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride](/img/structure/B2563434.png)
